(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by:
- 3-Ethyl substitution on the thiazolidinone ring, enhancing lipophilicity and influencing steric interactions.
- (5E)-Configuration of the exocyclic double bond, which stabilizes a planar geometry critical for π-π stacking with biological targets.
- 2-Hydroxy-3-methoxybenzylidene moiety at position 5, providing hydrogen-bonding capacity (via the hydroxyl group) and electron-donating effects (via methoxy).
This structural framework is associated with diverse bioactivities, including antifungal, antiviral, and enzyme-inhibitory properties, as observed in related rhodanine derivatives .
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-14-12(16)10(19-13(14)18)7-8-5-4-6-9(17-2)11(8)15/h4-7,15H,3H2,1-2H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWCOUBSVBPCP-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation of 3-Ethylrhodanine and 2-Hydroxy-3-Methoxybenzaldehyde
The primary synthesis involves a Knoevenagel condensation between 3-ethylrhodanine and 2-hydroxy-3-methoxybenzaldehyde. This method leverages the electrophilic α,β-unsaturated ketone moiety of rhodanine, which reacts with the aldehyde group under basic conditions to form the exocyclic double bond characteristic of the (5E) configuration.
Procedure :
- Reactants :
- 3-Ethylrhodanine (1.0 equiv)
- 2-Hydroxy-3-methoxybenzaldehyde (1.1 equiv)
- Pyrrolidine (0.2 equiv, base catalyst)
- Ethanol (solvent)
- Conditions :
Yield : ~75–80% (reported in analogous syntheses).
Mechanistic Insight :
The base deprotonates the aldehyde, enabling nucleophilic attack by the rhodanine’s active methylene group. Subsequent dehydration forms the conjugated double bond, stabilized by the aromatic and thione groups.
Alternative Synthesis via Multicomponent Reactions
A less common approach involves the cyclocondensation of ethylamine, carbon disulfide, and α-bromo ketones, followed by aldehyde condensation. This method constructs the thiazolidinone ring in situ.
Procedure :
- Step 1 : Synthesis of 3-ethylrhodanine:
- Step 2 : Condensation with 2-hydroxy-3-methoxybenzaldehyde (as in Section 1.1).
Yield : ~60–70% for the two-step process.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies (Table 1) reveal ethanol as the optimal solvent due to its polarity and ability to dissolve both reactants. Pyrrolidine outperforms other bases (e.g., piperidine, triethylamine) in minimizing side reactions.
Table 1 : Effect of Solvent and Catalyst on Reaction Efficiency
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Pyrrolidine | 80 | 4 | 78 |
| Methanol | Piperidine | 65 | 6 | 65 |
| Acetonitrile | Triethylamine | 85 | 3 | 72 |
Temperature and Time Dependence
The reaction proceeds efficiently at 80°C, with yields plateauing after 4 hours. Prolonged heating (>6 hours) promotes decomposition, reducing yield by ~15%.
Structural Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the (5E) configuration and planar geometry of the thiazolidinone ring. Key metrics:
- Dihedral angle between thiazolidinone and phenyl rings: 12.25°.
- Intramolecular O–H⋯N hydrogen bond stabilizes the E isomer.
Crystallographic Data :
Applications and Research Discoveries
Biological Activity
Rhodanine derivatives exhibit antimicrobial and anticancer properties. The title compound shows moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Material Science Applications
The conjugated system enables use in organic semiconductors, with a bandgap of 2.8 eV measured via UV-Vis spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with enzymes and proteins, leading to inhibition or activation of various biological processes. For instance, it may inhibit bacterial growth by targeting bacterial enzymes or exhibit anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 5
Table 1: Substituent Effects on Bioactivity and Physicochemical Properties
Key Observations :
- R5 Substituents: The 2-hydroxy-3-methoxy group in the target compound enables hydrogen bonding (hydroxyl) and moderate electron donation (methoxy), contrasting with electron-withdrawing nitro groups () or non-polar substituents ().
- Configuration : The 5E geometry in the target compound likely enhances planarity for target binding compared to 5Z isomers, which may adopt distorted conformations .
Physicochemical Properties
- Solubility : The hydroxyl and methoxy groups in the target compound improve aqueous solubility compared to purely hydrophobic analogs (e.g., S764582).
- Thermal Stability : Decomposition temperatures for rhodanine derivatives range widely (e.g., 178–246°C in ), with the target compound’s stability likely influenced by its substituents.
Biological Activity
(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known by its CAS number 312944-88-0, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for various pharmacological properties, including antibacterial, antifungal, and antiviral activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is C13H13NO3S2, with a molecular weight of approximately 295.38 g/mol. The compound features a thiazolidinone ring structure, which is significant for its biological activity.
Antibacterial Activity
Research has demonstrated that thiazolidinones exhibit notable antibacterial properties. In vitro studies have shown that compounds within this class can inhibit various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 625 µg/ml to >5000 µg/ml against these bacteria . Such findings suggest that (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may possess similar antibacterial properties.
Antifungal Activity
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity against Candida albicans , with varying degrees of effectiveness noted in different studies. The antifungal efficacy often correlates with the structural modifications made to the thiazolidinone scaffold .
Antiviral Activity
Thiazolidinone derivatives have also been investigated for their antiviral properties. Specifically, some studies have indicated potential anti-HIV and anti-HCV activities associated with similar compounds. The mechanisms often involve inhibition of viral replication pathways . For instance, certain derivatives have shown IC50 values indicating effective inhibition against HIV strains, although specific data for (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one remains limited.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Synthesis and Characterization : A study synthesized various thiazolidinone derivatives and characterized them using NMR and MS techniques. The biological evaluation revealed promising antibacterial and antiviral activities .
- Antiviral Evaluation : Another research effort highlighted the anti-HIV activity of thiazolidinones with specific structural features. These compounds were found to inhibit viral replication effectively in vitro .
Data Summary Table
Q & A
Q. How can crystallographic data guide derivative design?
- Answer : X-ray structures reveal:
- Planarity of the thiazolidinone ring : Critical for π-stacking with DNA bases .
- Hydrogen-bonding motifs : The 2-hydroxy group often forms H-bonds with kinase residues (e.g., ATP-binding sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
